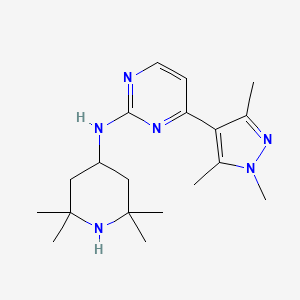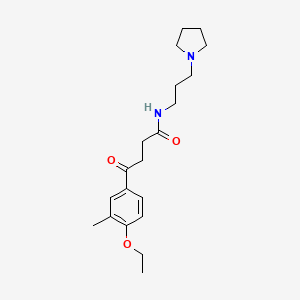
N-methyl-N-(4-methyl-1-phenylpentyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(4-methyl-1-phenylpentyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea, commonly referred to as MMPU, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. MMPU is a small molecule that has been synthesized through a multi-step process, and it has been shown to have a unique mechanism of action that makes it useful in a variety of research applications.
Mécanisme D'action
The mechanism of action of MMPU involves its ability to selectively block certain types of ion channels in the brain. Specifically, MMPU has been shown to block the activity of the TRPM8 ion channel, which is involved in the sensation of cold temperature. This blockade of the TRPM8 channel has been shown to have a range of effects on neuronal function, including changes in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMPU are still being studied, but it has been shown to have a range of effects on neuronal function. In addition to its effects on the TRPM8 channel, MMPU has also been shown to affect the activity of other ion channels, including the TRPA1 channel. MMPU has also been shown to have potential anti-inflammatory effects, as well as effects on cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MMPU in lab experiments is its unique mechanism of action, which makes it useful for studying the function of specific ion channels in the brain. Additionally, MMPU has been shown to be relatively stable and easy to work with, making it a reliable compound for research purposes. However, one limitation of using MMPU is that its effects on other ion channels and physiological systems are still being studied, which may limit its potential applications in certain areas of research.
Orientations Futures
There are a number of potential future directions for research on MMPU. One area of interest is in the development of new drugs that target the TRPM8 channel, which could have applications in the treatment of pain and other neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of MMPU, which could lead to new insights into the function of ion channels in the brain and other physiological systems. Finally, the development of new synthesis methods for MMPU could lead to more efficient and cost-effective production of this compound, making it more widely available for research purposes.
Méthodes De Synthèse
The synthesis of MMPU involves several steps, beginning with the reaction of 4-methyl-1-phenylpentan-1-ol with thionyl chloride to form the corresponding chloride. This is followed by the reaction of the chloride with N-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)amine to form the desired urea product. The synthesis of MMPU has been optimized to produce high yields and purity, making it a reliable compound for research purposes.
Applications De Recherche Scientifique
MMPU has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where MMPU has been shown to have a unique mechanism of action that makes it useful for studying the function of certain ion channels in the brain. MMPU has also been used in studies of pain and inflammation, as well as in studies of cardiovascular function.
Propriétés
IUPAC Name |
1-methyl-1-(4-methyl-1-phenylpentyl)-3-(3-methyl-1,2,4-thiadiazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-12(2)10-11-15(14-8-6-5-7-9-14)21(4)17(22)19-16-18-13(3)20-23-16/h5-9,12,15H,10-11H2,1-4H3,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMMTFRYJUXBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC(=O)N(C)C(CCC(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-chlorobenzyl)thio]-N-(2-morpholinylmethyl)acetamide hydrochloride](/img/structure/B5906754.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methoxyethyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B5906776.png)
![(2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol](/img/structure/B5906779.png)
![2-[2-methyl-3-({[1-(4-methylpyridin-2-yl)propyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5906792.png)

![N-cyclopentyl-4-[4-(ethylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B5906804.png)
![5-acetyl-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5906807.png)
amino](4-methoxy-3,5-dimethylphenyl)acetic acid](/img/structure/B5906812.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[4-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B5906814.png)
![methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate](/img/structure/B5906816.png)
![2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5906821.png)
![N-[(3,5-dichloropyridin-4-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B5906822.png)


